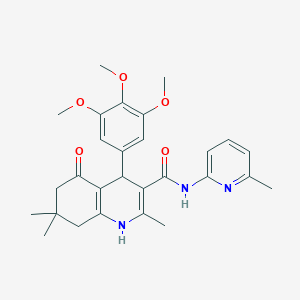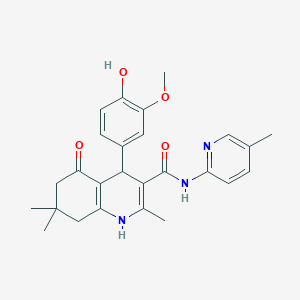
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Introduction of the pyridinyl group: Nucleophilic substitution reactions.
- Introduction of the trimethoxyphenyl group: Friedel-Crafts acylation.
Step 3: Final Assembly
- Coupling reactions to attach the carboxamide group.
- Purification: Chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions
-
Step 1: Formation of Quinoline Core
- Starting materials: Aniline derivatives and β-ketoesters.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its quinoline core.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its efficacy in treating diseases such as malaria or cancer.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Incorporation into formulations for its bioactive properties.
作用机制
The mechanism of action of 2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific application. In pharmacology, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent.
Camptothecin: A topoisomerase inhibitor used in cancer therapy.
Uniqueness
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C28H33N3O5 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H33N3O5/c1-15-9-8-10-22(29-15)31-27(33)23-16(2)30-18-13-28(3,4)14-19(32)25(18)24(23)17-11-20(34-5)26(36-7)21(12-17)35-6/h8-12,24,30H,13-14H2,1-7H3,(H,29,31,33) |
InChI 键 |
YVDHHRLKHQMRKK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)(C)C)C |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
